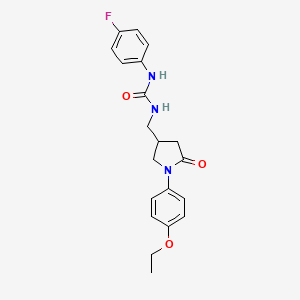
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidinone ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O4 with a molecular weight of approximately 397.47 g/mol. The presence of an ethoxy group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidinone Ring | Provides a cyclic structure that may enhance binding to biological targets. |
| Ethoxy Group | Increases lipophilicity, potentially improving membrane permeability. |
| Fluorophenyl Group | May enhance biological activity through electron-withdrawing effects. |
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The structural features allow for binding to these targets, potentially inhibiting their activity or altering their function, which can trigger various biochemical pathways.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : The compound's structure may confer antibacterial or antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neurological Applications : Its interaction with neuroreceptors could position it as a candidate for treating neurological disorders.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds within the same structural class. For example:
- Study on Anticancer Effects : A study evaluated derivatives of pyrrolidinone compounds for their cytotoxic effects on ovarian cancer cells. The results indicated significant cell death at specific concentrations, suggesting potential for further development in oncology .
- Antimicrobial Activity Assessment : Another research focused on compounds with similar structures demonstrated effective antimicrobial activity against various pathogens, highlighting the potential of this compound as a lead in antibiotic development .
- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications in the chemical structure impact biological activity. For instance, the presence of different substituents on the phenyl rings influences both potency and selectivity towards specific biological targets .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Biological Activity |
|---|---|
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea | Moderate anticancer activity; similar mechanism of action |
| 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)urea | Enhanced antibacterial properties due to hydroxy group |
特性
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-2-27-18-9-7-17(8-10-18)24-13-14(11-19(24)25)12-22-20(26)23-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUPBBRIRSGDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













